molecular formula C19H15NO2 B4034026 1-(3-hydroxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one

1-(3-hydroxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one

Cat. No.: B4034026
M. Wt: 289.3 g/mol
InChI Key: XGDGQYSCJASVPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(3-hydroxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one” is a complex organic compound that contains a quinoline core . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N . It’s a colorless hygroscopic liquid with a strong odor . Quinoline and its derivatives have diverse applications, including in the synthesis of antimalarial drugs .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a quinoline core, a hydroxyphenyl group, and a dihydrobenzoquinolinone group. The exact structure parameters such as molecular geometry, bond lengths, bond angles, atomic charge, and HOMO-LUMO energy gap would need to be determined through computational methods or experimental techniques .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its functional groups and the reaction conditions . Quinoline derivatives can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and redox reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. Quinoline is a colorless hygroscopic liquid with a strong odor, slightly soluble in cold water but dissolves readily in hot water and most organic solvents .

Scientific Research Applications

Microwave-Induced Synthesis and Antimycobacterial Activity

Research by Quiroga et al. (2014) utilized microwave-assisted synthesis to produce novel benzo[h]pyrazolo[3,4-b]quinolin-5,6-diones, demonstrating their antimycobacterial activity against multiple Mycobacterium species. This study showcases the potential of these compounds in addressing tuberculosis and related infections (Quiroga et al., 2014).

Regioselective Nucleophilic Substitution

Ismail and Abass (2001) explored the nucleophilic substitution reactions of 1,3-dichlorobenzo[f]quinoline, providing insights into regioselective chemical transformations that are crucial for the development of novel pharmaceuticals and materials (Ismail & Abass, 2001).

Catalytic Applications in Ketone Reduction

Facchetti et al. (2016) developed pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction, highlighting the utility of these compounds in catalysis and their role in facilitating efficient, selective chemical reactions (Facchetti et al., 2016).

Anticancer and Antimicrobial Hybrid Compounds

Bolakatti et al. (2020) synthesized a novel series of benzo[d]thiazolyl substituted-2-quinolone hybrids, which demonstrated significant anticancer and antibacterial activity, particularly against Gram-negative bacteria. This research underscores the potential of benzo[f]quinoline derivatives in the development of new therapeutic agents (Bolakatti et al., 2020).

Isoxazoline Incorporated 2-Quinolones with Antimicrobial Activity

A study by Kumar et al. (2014) on the synthesis of isoxazoline incorporated 2-quinolones revealed their antimicrobial and anti-inflammatory properties, further expanding the application of benzo[f]quinoline derivatives in medicinal chemistry (Kumar et al., 2014).

Mechanism of Action

The mechanism of action of “1-(3-hydroxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one” would depend on its intended use. For instance, quinoline-based antimalarial drugs are thought to act by interfering with the digestion of haemoglobin in the blood stages of the malaria life cycle .

Safety and Hazards

The safety and hazards of “1-(3-hydroxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one” would need to be determined through toxicological studies. Quinoline and its derivatives can have various health effects depending on their specific structures .

Properties

IUPAC Name

1-(3-hydroxyphenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2/c21-14-6-3-5-13(10-14)16-11-18(22)20-17-9-8-12-4-1-2-7-15(12)19(16)17/h1-10,16,21H,11H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDGQYSCJASVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C=CC3=CC=CC=C32)NC1=O)C4=CC(=CC=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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